5-Benzylthiophene-2-sulfonic acid
Description
5-Benzylthiophene-2-sulfonic acid is a sulfonic acid derivative of thiophene, featuring a benzyl group at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position of the heteroaromatic ring. The sulfonic acid group imparts high water solubility and strong acidity (pKa ~1–2), while the benzyl substituent enhances lipophilicity and influences electronic properties via resonance and inductive effects. This compound is likely utilized in pharmaceuticals, agrochemicals, or materials science due to its dual hydrophilic-lipophilic character .
Properties
Molecular Formula |
C11H10O3S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
5-benzylthiophene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S2/c12-16(13,14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |
InChI Key |
DMIQAMZFVXKIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-(Benzamidomethyl)thiophene-2-sulfonyl Chloride
- Structure : Thiophene ring with sulfonyl chloride (-SO₂Cl) at position 2 and a benzamidomethyl (-CH₂NHC(O)Ph) group at position 5.
- Key Differences :
- Reactivity : The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution (e.g., amidation), whereas the sulfonic acid in the target compound is stable and acidic .
- Applications : Used as an intermediate in synthesizing sulfonamides or sulfonate esters, contrasting with the direct use of sulfonic acids in catalysis or surfactants.
- Data Comparison: Property 5-Benzylthiophene-2-sulfonic Acid 5-(Benzamidomethyl)thiophene-2-sulfonyl Chloride Functional Group -SO₃H -SO₂Cl Solubility High in water Low in water, soluble in polar aprotic solvents Reactivity Acidic, non-reactive Electrophilic, reacts with amines/alcohols
5-Methylthiophene-2-sulfonyl Chloride
- Structure : Thiophene with sulfonyl chloride at position 2 and a methyl (-CH₃) group at position 5.
- Key Differences :
2-(5-Benzoylthiophen-2-yl)propanoic Acid
- Structure: Thiophene with benzoyl (-C(O)Ph) at position 5 and propanoic acid (-CH₂CH₂COOH) at position 2.
- Key Differences: Acidity: Propanoic acid (pKa ~4.9) is weaker than sulfonic acid, making the target compound more suited for low-pH applications. Electronic Effects: The benzoyl group is electron-withdrawing, reducing electron density on the thiophene ring compared to the electron-donating benzyl group .
- Applications: Used as a non-steroidal anti-inflammatory drug (e.g., Tiaprofenic acid), highlighting divergent biological roles versus sulfonic acids’ industrial uses .
Benzophenone-4 (5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic Acid)
- Structure : Benzene ring with sulfonic acid, benzoyl, hydroxy, and methoxy groups.
- Key Differences: Aromatic System: Benzene vs. thiophene alters conjugation and UV absorption; Benzophenone-4 is a UV filter, whereas the target compound lacks chromophores for UV activity . Substituent Complexity: Multiple functional groups in Benzophenone-4 enhance polarity, limiting its compatibility with non-polar matrices compared to the simpler thiophene derivative.
5-Fluoro-1-benzothiophene-2-carboxylic Acid
- Structure : Benzothiophene (fused benzene-thiophene) with carboxylic acid (-COOH) at position 2 and fluorine at position 5.
- Key Differences :
- Acidity and Solubility : Carboxylic acid (pKa ~2.5) is less acidic than sulfonic acid, and fluorine increases electronegativity but reduces solubility relative to the benzyl group .
- Biological Activity : Fluorinated benzothiophenes are common in antiviral or anticancer agents, whereas sulfonic acids are less common in bioactive molecules due to high polarity .
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